N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide
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Overview
Description
N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Radiosensitizing and Anticarcinogenic Properties
N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide and its derivatives have been studied for their potential as radiosensitizers and anticarcinogenic compounds. The derivatives of this compound showed considerable in vitro anticancer activity against various cancer cell lines, including human liver cancer and melanoma cell lines. These compounds enhance DNA fragmentation, suggesting their effectiveness in cancer treatment, particularly in hepatocellular carcinoma (Majalakere et al., 2020).
Antimicrobial and Antifungal Activities
This compound has also been evaluated for its antimicrobial and antifungal properties. Research demonstrates that certain derivatives exhibit strong inhibition against various Gram-positive and Gram-negative bacteria and fungi, outperforming standard antibiotics and antifungal agents in some cases. The nature of the substituents on the armed aryl groups significantly influences the antimicrobial activity of these compounds (Al‐Tel et al., 2011).
Antitubercular Activity
In the field of antitubercular research, certain derivatives of N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide have shown promising results. These derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential use in the treatment of tuberculosis (Chitti et al., 2022).
properties
CAS RN |
891894-69-2 |
---|---|
Product Name |
N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
Molecular Formula |
C28H25FN4OS |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
InChI |
InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34) |
InChI Key |
SNVVZJBHCSPRGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |
synonyms |
E235; N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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